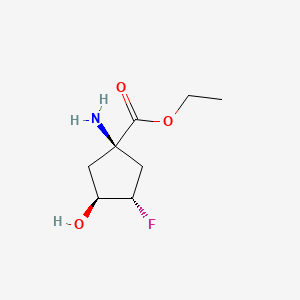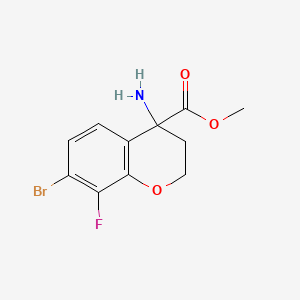![molecular formula C7H2BrCl2NS B14906785 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to a thieno[3,2-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine typically involves the bromination and chlorination of thieno[3,2-b]pyridine derivatives. One common method includes the reaction of 5,7-dichlorothieno[3,2-b]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
科学的研究の応用
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 3-Bromo-5,7-dichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
5,7-Dichlorothieno[3,2-b]pyridine: Lacks the bromine atom but shares the thieno[3,2-b]pyridine core.
3-Bromo-5-chlorothieno[3,2-b]pyridine: Similar structure with one less chlorine atom.
3-Bromo-7-chlorothieno[3,2-b]pyridine: Similar structure with the chlorine atoms in different positions.
Uniqueness
3-Bromo-5,7-dichlorothieno[3,2-b]pyridine is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for various research applications .
特性
分子式 |
C7H2BrCl2NS |
|---|---|
分子量 |
282.97 g/mol |
IUPAC名 |
3-bromo-5,7-dichlorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H2BrCl2NS/c8-3-2-12-7-4(9)1-5(10)11-6(3)7/h1-2H |
InChIキー |
JILGVEOWTBLSBW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=CS2)Br)N=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


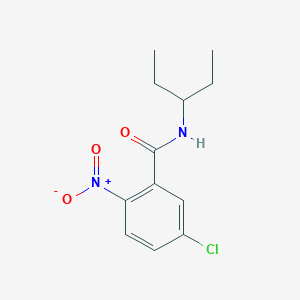
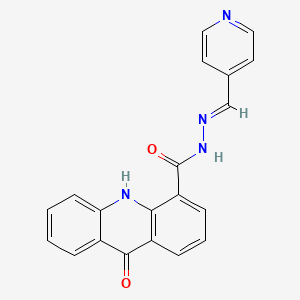
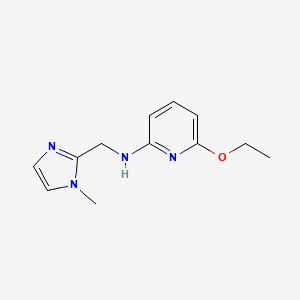
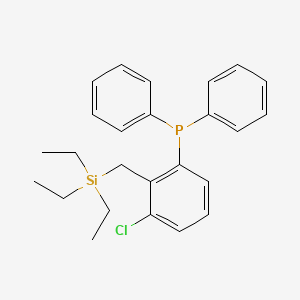

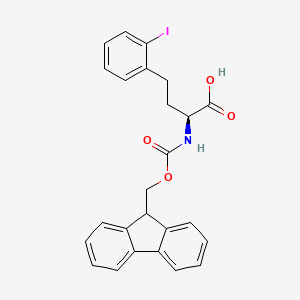
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
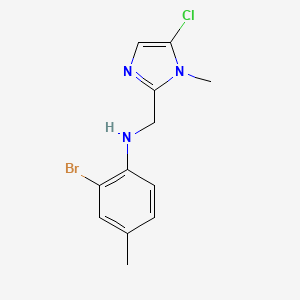
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)

